molecular formula C7H9NO2 B1353602 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one CAS No. 36721-61-6

3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Cat. No. B1353602
CAS RN: 36721-61-6
M. Wt: 139.15 g/mol
InChI Key: ILPQOFRAYWDXCJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, also known as 3-HMMP, is a synthetic organic compound consisting of a pyridine ring with a hydroxymethyl group attached to the 1-position of the ring. It is a colorless, odorless, and crystalline solid with a melting point of 145-146 °C. It is insoluble in water and soluble in organic solvents. 3-HMMP has been studied for its potential applications in a variety of scientific research fields.

Scientific Research Applications

Synthesis and Characterization

  • 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one has been utilized in the synthesis and characterization of various chemical compounds. For instance, it's involved in forming stable complexes with Fe(III) and Pb(II) (Katoh, Harada, & Saito, 2006). These complexes exhibit selective reactivity and improved stability, indicating potential applications in various fields such as materials science or medicinal chemistry.

Photochemistry Studies

  • In the field of photochemistry, research on derivatives of 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one demonstrates how these compounds can participate in specific reactions under irradiation. This includes the formation of methylpyridines and dipyridylethanes, highlighting its potential in synthetic photochemistry (Stenberg & Travecedo, 1971).

Phytotoxic Activity

  • A study involving the conversion of commercial dehydroacetic acid into 4-hydroxy-6-methylpyridin-2(1H)-one and its subsequent reactions indicates its potential phytotoxic activities. The derivatives of this compound exhibited selective phytotoxicity, suggesting its use in agricultural applications (Demuner et al., 2009).

Green Synthesis Applications

  • The compound has also been used in green chemistry, particularly in the synthesis of benzylidenebis derivatives via environmentally friendly methods. This demonstrates its applicability in sustainable chemical processes (Shi, Ji, Ni, & Yang, 2008).

Fluorescence Probes and Bioimaging

  • Derivatives of 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one have been synthesized and used in the development of fluorescence probes. These compounds exhibit longer absorption and emission wavelengths, suggesting their potential use in bioimaging and tracing biological pathways (Prior et al., 2014).

Crystal Structure Analysis

  • The compound has been involved in studies focusing on crystal structure and Hirshfeld surface analysis. Understanding its crystal structure can be critical for applications in materials science and drug design (Gümüş et al., 2022).

Synthesis of Complexes and Chelation Therapy

  • Research has explored its use in synthesizing various complexes and in investigating its potential in chelation therapy. This includes studies on its interaction with different metals, providing insights into its applications in medicinal chemistry (Kaviani & Izadyar, 2018).

properties

IUPAC Name

3-(hydroxymethyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPQOFRAYWDXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452440
Record name 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

CAS RN

36721-61-6
Record name 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SES Fletcher - 2019 - scholarshare.temple.edu
This work describes the culmination of two separate projects. In the first endeavor, efforts to synthesize peptidomimetics are described using trans-hydroxy proline to make a …
Number of citations: 0 scholarshare.temple.edu
PB Finn - 2015 - search.proquest.com
Screening small molecule libraries is a powerful method for identifying biologically active substances. Current compound libraries are typically comprised of a large number of …
Number of citations: 2 search.proquest.com

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